4-Bromo-3-cyano-5-hydroxybenzoic acid
Overview
Description
4-Bromo-3-cyano-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyano-5-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-cyano-5-hydroxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-Bromo-3-cyano-5-carboxybenzoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as ammonia, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-cyano-5-carboxybenzoic acid.
Reduction: 4-Bromo-3-amino-5-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-cyano-5-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine, cyano, and hydroxyl groups can influence its binding affinity and specificity for different molecular targets. The pathways involved may include inhibition of key enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydroxybenzoic acid: Lacks the cyano group, which may affect its reactivity and biological activity.
3-Cyano-5-hydroxybenzoic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-3-cyano-5-methoxybenzoic acid:
Uniqueness
4-Bromo-3-cyano-5-hydroxybenzoic acid is unique due to the combination of the bromine, cyano, and hydroxyl groups on the benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
4-Bromo-3-cyano-5-hydroxybenzoic acid is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
This compound features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid backbone. This arrangement contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It may bind to the active sites of enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. The presence of the bromine, cyano, and hydroxyl groups enhances its binding affinity to specific molecular targets, influencing various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation processes.
- Antimicrobial Effects : There is evidence of its effectiveness against certain bacterial strains, indicating potential use in antimicrobial applications.
Data Table: Biological Activities Summary
Biological Activity | Description | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits COX enzymes | |
Antimicrobial | Effective against specific bacteria |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of this compound using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to untreated controls. This suggests its potential application in preventing oxidative damage in biological systems.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit COX enzymes. The results indicated that this compound exhibited competitive inhibition with an IC50 value indicating effective enzyme inhibition at low concentrations. This positions the compound as a candidate for further development as an anti-inflammatory agent.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
4-Bromo-3-hydroxybenzoic acid | Lacks cyano group | Limited anti-inflammatory activity |
3-Cyano-5-hydroxybenzoic acid | Lacks bromine atom | Reduced binding affinity |
4-Bromo-3-cyano-5-methoxybenzoic acid | Contains methoxy group | Different reactivity profile |
Properties
IUPAC Name |
4-bromo-3-cyano-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-7-5(3-10)1-4(8(12)13)2-6(7)11/h1-2,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGHYFIPWBQPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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